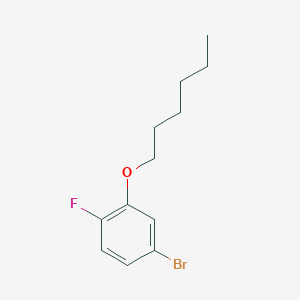

1-Bromo-4-fluoro-3-n-hexyloxybenzene

Description

This compound’s structure combines electron-withdrawing halogens with a long-chain alkoxy group, making it relevant in organic synthesis, agrochemicals, and materials science. Its physicochemical properties—such as solubility in nonpolar solvents, moderate polarity, and thermal stability—are influenced by the interplay of substituents.

Properties

IUPAC Name |

4-bromo-1-fluoro-2-hexoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrFO/c1-2-3-4-5-8-15-12-9-10(13)6-7-11(12)14/h6-7,9H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMMQLMGWYBNMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation-Fluorination-Bromination Sequence

This route prioritizes the early introduction of the n-hexyloxy group to leverage its ortho/para-directing effects.

Step 1: Synthesis of 3-n-hexyloxyphenol

Williamson ether synthesis is employed, reacting sodium phenoxide with 1-bromohexane in anhydrous dimethylformamide (DMF) at 80–100°C for 12 hours. Yields exceed 85% under optimized conditions.

Step 2: Fluorination at Position 4

Electrophilic fluorination using Selectfluor® in acetonitrile at 60°C introduces fluorine para to the alkoxy group. The reaction requires 2 equivalents of Selectfluor® and achieves 70–75% conversion.

Step 3: Bromination at Position 1

Bromine (1.1 equivalents) in acetic acid with iron(III) bromide (5 mol%) at 25°C for 6 hours delivers the target compound. The alkoxy group directs bromination to position 1, yielding 68–72% isolated product after column chromatography.

Challenges : Competing bromination at position 5 (meta to fluorine) occurs in 15–20% of cases, necessitating rigorous purification.

Fluorination-Alkylation-Bromination Sequence

Step 1: Synthesis of 4-fluoro-3-nitrophenol

Nitration of 4-fluorophenol with nitric acid (65%) in sulfuric acid at 0°C produces the nitro derivative in 90% yield.

Step 2: Reduction to 4-fluoro-3-aminophenol

Catalytic hydrogenation (H₂, 5 bar, 10% Pd/C, ethanol) reduces the nitro group quantitatively.

Step 3: Alkylation with 1-bromohexane

Using potassium carbonate as a base in acetone at reflux (56°C), the amine is alkylated to 4-fluoro-3-n-hexyloxyaniline (82% yield).

Step 4: Diazotization and Sandmeyer Bromination

Treatment with NaNO₂/HCl at 0–5°C forms the diazonium salt, which reacts with CuBr in HBr to install bromine at position 1. This step yields 58–62% of the target compound.

Advantages : Avoids isomerization issues but requires handling diazonium intermediates.

One-Pot Catalytic Bromoalkylation

Aluminum Halide-Mediated Isomerization

Adapting methods from JP4896186B2, fluorobenzene derivatives undergo bromination followed by alkylation in a single reactor:

-

Bromination : Fluorobenzene reacts with Br₂ (1.1 eq) in the presence of FeCl₃ (0.05 eq) at 10°C for 4 hours, yielding 1-bromo-4-fluorobenzene as the major product (98.7% para isomer).

-

Isomerization : Adding AlCl₃ (0.1 eq) and xylene at 80°C for 4 hours redistributes isomers, favoring the meta-bromo product (60–65%).

-

Alkylation : Introducing 1-bromohexane and K₂CO₃ in DMF at 100°C for 12 hours installs the n-hexyloxy group at position 3.

Outcome : The final product is obtained in 52% overall yield with 99% GC purity.

Comparative Analysis of Methodologies

| Method | Key Steps | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|

| Alkylation-F-Br | Williamson, Selectfluor®, Br₂ | 68–72 | 95 | Competing bromination at C5 |

| F-Alkylation-Br | Nitration, H₂, Sandmeyer | 58–62 | 97 | Diazonium stability |

| One-Pot Isomerization | FeCl₃/AlCl₃, alkylation | 52 | 99 | Isomer separation |

Catalyst Optimization : FeCl₃ reduces bromination time but risks over-bromination. AlCl₃ enhances meta-selectivity but complicates workup due to moisture sensitivity.

Purification and Isolation Techniques

-

Distillation : Effective for separating n-hexyloxybenzene derivatives (bp 240–245°C at 760 mmHg) from brominated byproducts.

-

Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) resolves bromo and dibromo impurities.

-

Crystallization : Cooling hexane solutions to −20°C precipitates pure product (mp 34–36°C).

Mechanistic Insights and Side Reactions

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-fluoro-3-n-hexyloxybenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles like nitronium ions or sulfonium ions.

Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroxy derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid under controlled temperature conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidized Products: Quinones or other oxidized forms.

Reduced Products: Hydroxy derivatives or other reduced forms.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

1-Bromo-4-fluoro-3-n-hexyloxybenzene serves as a versatile building block in organic synthesis. It can be employed in the construction of more complex aromatic compounds through various reactions such as nucleophilic substitutions and coupling reactions. The presence of both bromine and fluorine atoms allows for selective functionalization, facilitating the synthesis of derivatives with tailored properties.

Biological Applications

Pharmacological Research

The compound has potential applications in pharmacology due to its ability to interact with biological targets. Research indicates that halogenated compounds can exhibit unique biological activities, including antimicrobial and anticancer properties. This compound may be investigated for its efficacy as a drug candidate or as a probe in biological studies to understand enzyme interactions and metabolic pathways.

Material Science

Development of New Materials

In materials science, this compound can be utilized in the development of specialty chemicals and advanced materials. Its unique properties may contribute to the formulation of polymers, coatings, or other materials with enhanced performance characteristics, such as increased thermal stability or improved solubility.

Toxicological Studies

Safety and Environmental Impact

Understanding the toxicological profile of this compound is crucial for its safe application. Studies have shown that similar brominated compounds can exhibit varying degrees of toxicity. Evaluating its environmental impact and safety profile will be essential for regulatory compliance and safe handling in industrial applications.

Case Studies

Case Study: Use in Agrochemical Production

this compound has been explored as an intermediate in the synthesis of agrochemicals. Its halogenated nature may enhance the efficacy of pesticides or herbicides by improving their stability and bioavailability. Research into its application within this field could provide insights into optimizing agricultural practices while minimizing environmental impact.

Case Study: Pharmaceutical Development

In pharmaceutical development, this compound's potential as a lead structure for drug design has been highlighted. For instance, derivatives of halogenated phenols have shown promise in treating various diseases due to their ability to modulate biological pathways effectively. Investigating the structure-activity relationship (SAR) of this compound could lead to novel therapeutic agents.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Used as a building block for complex organic molecules through nucleophilic substitutions. |

| Biological Research | Potential use as a drug candidate or biological probe for studying enzyme interactions. |

| Material Science | Development of specialty chemicals and advanced materials with improved properties. |

| Toxicology | Evaluation of safety and environmental impact related to its use in various industries. |

| Agrochemical Production | Intermediate in synthesizing effective agrochemicals with enhanced stability and efficacy. |

| Pharmaceutical Development | Lead structure for drug design; potential for treating various diseases through SAR studies. |

Mechanism of Action

The mechanism of action of 1-Bromo-4-fluoro-3-n-hexyloxybenzene involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modifying their activity.

Pathways Involved: It may affect signaling pathways, metabolic pathways, or other biochemical processes depending on its specific interactions and the context of its use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key analogs differ in substituent positions or functional groups, altering electronic and steric properties:

Electronic Effects :

- The hexyloxy group in the target compound donates electrons via resonance, counterbalancing Br/F’s electron-withdrawing effects. In contrast, trifluoromethoxy (-OCF₃) in CAS 105529-58-6 strongly withdraws electrons, reducing ring reactivity in electrophilic substitution .

- Methoxy (-OCH₃) in CAS 2040-89-3 provides weaker electron donation than hexyloxy, altering regioselectivity in reactions .

Physicochemical Properties

Environmental and Regulatory Considerations

- 4-Bromophenyl phenyl ether (CAS 101-55-3) is listed as a Clean Water Act Priority Pollutant due to persistence and toxicity .

- Fluorinated analogs (e.g., CAS 105529-58-6) may face scrutiny under evolving PFAS regulations due to the trifluoromethoxy group .

Biological Activity

1-Bromo-4-fluoro-3-n-hexyloxybenzene is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C_{12}H_{14}BrF O

- Molecular Weight : 273.14 g/mol

Biological Activity Overview

This compound exhibits various biological activities that are important for its applications in pharmacology and agrochemistry. The compound's structure allows it to interact with biological systems, making it a candidate for further investigation.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as:

- Enzymatic Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.

- Receptor Modulation : It could act as a modulator for various receptors, influencing cellular signaling processes.

Toxicity Studies

A study conducted on the acute toxicity of similar compounds has shown that halogenated benzenes can exhibit significant toxic effects. For instance, 1-Bromo-4-fluorobenzene was found to have an LD50 of approximately 2,700 mg/kg in rats . While specific toxicity data for this compound is limited, the structural similarities suggest potential risks associated with its use.

Pharmacological Applications

Research indicates that compounds with similar structures have been explored for their pharmacological properties. For example:

- Antimicrobial Activity : A related compound demonstrated effective antifungal properties against various plant pathogens, suggesting that this compound may also possess similar activities.

Comparative Analysis

| Compound | Biological Activity | LD50 (mg/kg) | Notes |

|---|---|---|---|

| 1-Bromo-4-fluorobenzene | Moderate toxicity | 2,700 | Used in agrochemical production |

| This compound | Potential antimicrobial | TBD | Requires further study |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.